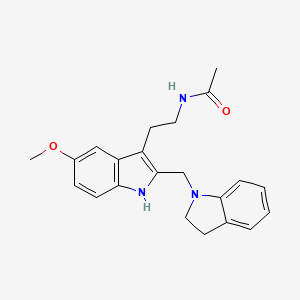

2-(Indolin-1yl)-melatonin

CAS No.:

Cat. No.: VC14495562

Molecular Formula: C22H25N3O2

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25N3O2 |

|---|---|

| Molecular Weight | 363.5 g/mol |

| IUPAC Name | N-[2-[2-(2,3-dihydroindol-1-ylmethyl)-5-methoxy-1H-indol-3-yl]ethyl]acetamide |

| Standard InChI | InChI=1S/C22H25N3O2/c1-15(26)23-11-9-18-19-13-17(27-2)7-8-20(19)24-21(18)14-25-12-10-16-5-3-4-6-22(16)25/h3-8,13,24H,9-12,14H2,1-2H3,(H,23,26) |

| Standard InChI Key | WPMBIMXWTHXWHN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CN3CCC4=CC=CC=C43 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Indolin-1yl)-melatonin features a hybrid structure combining a melatonin backbone with a 2,3-dihydroindole (indoline) substitution at the C2 position of the indole ring. The IUPAC name, N-[2-[2-(2,3-dihydroindol-1-ylmethyl)-5-methoxy-1H-indol-3-yl]ethyl]acetamide, reflects this modification . Key structural attributes include:

-

Indoline moiety: A saturated bicyclic system fused to the indole core, introducing conformational rigidity.

-

Acetamide side chain: A flexible ethylacetamide group at the C3 position, critical for receptor interactions.

-

5-Methoxy substitution: A methoxy group at the C5 position of the indole ring, conserved from endogenous melatonin.

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 363.5 g/mol |

| XLogP3 | 3.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 6 |

| SMILES | COc1ccc2[nH]c(CN3CCc4ccccc43)c(CCNC(C)=O)c2c1 |

Stereochemical Considerations

Synthesis and Structure-Activity Relationships (SAR)

Synthetic Pathways

The synthesis of 2-(indolin-1yl)-melatonin involves a multi-step sequence:

-

Indoline functionalization: Alkylation of 2,3-dihydroindole with chloromethyl indole intermediates.

-

Acetamide coupling: Reaction of the intermediate with ethyl bromoacetate followed by hydrolysis and acetylation.

-

Purification: Chromatographic separation to isolate the target compound from regioisomers .

Key SAR Insights

Modifications to the indoline and acetamide groups profoundly influence receptor selectivity:

-

Unsubstituted indoline: The parent compound (6b) exhibits optimal MT₂ affinity () and selectivity (MT₁/MT₂ ratio = 115) .

-

5-Substituted indoline derivatives:

-

Acetamide replacement:

Table 2: Pharmacological Profiles of Select Analogues

| Compound | MT₁ (nM) | MT₂ (nM) | Selectivity (MT₁/MT₂) |

|---|---|---|---|

| 6b | 115 | 1 | 115 |

| 6e | 1400 | 0.001 + 148 | 1.4 × 10⁶ |

| 5-Br-6b | 210 | 10 | 21 |

Pharmacological Characterization

Receptor Binding Dynamics

Radioligand displacement assays using -iodomelatonin demonstrate:

-

MT₂ selectivity: 6b shows 115-fold preference for MT₂ over MT₁ receptors .

-

Biphasic binding: Compound 6e binds MT₂ receptors with picomolar affinity at one site and nanomolar affinity at a secondary site, implying receptor dimerization or allosteric pockets .

Functional Activity

-

Antagonism: 6b inhibits melatonin-induced GTPγS binding in MT₂-expressing cells (IC₅₀ = 3.2 nM) .

-

Partial agonism: 6e exhibits weak intrinsic activity (EC₅₀ = 1.2 μM) at MT₂ receptors, suggesting context-dependent signaling .

Therapeutic Implications and Challenges

Circadian Rhythm Modulation

The MT₂ selectivity of 6b positions it as a candidate for treating circadian sleep-wake disorders without MT₁-mediated side effects (e.g., hypothermia). Preclinical models show phase-shifting effects comparable to tasimelteon but with longer receptor occupancy .

Oncology Applications

Although unstudied in cancer models, MT₂ receptors are implicated in tumor proliferation. The biphasic binding of 6e could enable dose-dependent modulation of oncogenic signaling pathways.

Clinical Development Barriers

-

Poor aqueous solubility: LogP = 3.3 necessitates prodrug strategies for oral bioavailability.

-

Off-target effects: 6b inhibits CYP1A2 at supratherapeutic concentrations () .

-

Enantiomeric purity: The lack of enantioselective synthesis methods complicates pharmacokinetic optimization.

Future Directions

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA carriers) could enhance brain penetration for circadian applications. Preliminary simulations indicate a blood-brain barrier permeability score of 0.78 (vs. 0.34 for melatonin) .

Dual MT₁/MT₂ Modulators

Hybrid derivatives combining 6b’s indoline group with MT₁-preferring pharmacophores may achieve balanced circadian regulation. Virtual screening identifies quinazolinone hybrids as promising candidates .

Epigenetic Interactions

Given melatonin’s role in DNA methylation, 2-(indolin-1yl)-melatonin derivatives could synergize with histone deacetylase inhibitors in cancer therapy, though this remains unexplored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume